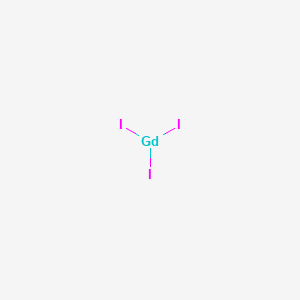
三碘化钆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium triiodide is a chemical compound with the formula GdI₃. It is composed of one gadolinium atom and three iodine atoms. Gadolinium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. Gadolinium triiodide is typically used in various scientific and industrial applications due to its interesting chemical characteristics.
科学研究应用
Gadolinium triiodide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and materials.
Biology: Gadolinium compounds, including gadolinium triiodide, are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Gadolinium-based compounds are used in MRI contrast agents to enhance the quality of imaging.
Industry: Gadolinium triiodide is used in the production of specialized materials and in various industrial processes that require high-purity gadolinium compounds.
作用机制
Target of Action
Gadolinium triiodide (GdI3) is an iodide of gadolinium For instance, it has been implicated in the hyperpolarization response of human bone cells to mechanical strain .
Mode of Action
For example, in human bone cells, gadolinium has been found to be involved in the opening of gadolinium-sensitive stretch-activated ion channels .
Biochemical Pathways
For instance, it has been found to affect the electrophysiological responses of human bone cells to different frequencies of mechanical strain .
Pharmacokinetics
Gadolinium and gadolinium-based contrast agents (GBCAs) are known to be distributed and excreted in the body, with potential retention in tissues long after exposure .
Result of Action
Gadolinium has been found to cause changes in membrane potential in human bone cells in response to mechanical strain .
Action Environment
Gadolinium triiodide is a yellow, highly hygroscopic solid that quickly absorbs moisture and forms hydrates in air . The environmental factors such as light, temperature, and moisture can influence the stability of GdI3 . Furthermore, the presence of gadolinium in the environment has raised concerns due to its potential impact on aquatic wildlife .
生化分析
Biochemical Properties
For instance, in the context of Gadolinium-based contrast agents (GBCAs), the Gd3+ ions are known to interact with water molecules, which is crucial for their function in magnetic resonance imaging .
Cellular Effects
Gadolinium ions have been shown to have various effects on cells. For instance, studies have shown that exposure to Gd3+ ions can affect cellular motility, adherence, and chromatin structure . These effects were observed in various cell lines, including human skin keratinocytes (HaCaT), human limbal stem cells (HuLi), colorectal adenocarcinoma (CaCO2), murine squamous carcinoma (SCC), and Indian muntjac (IM) cell lines .
Temporal Effects in Laboratory Settings
Studies on GBCAs have shown that Gadolinium can be retained in tissues long after exposure .
Dosage Effects in Animal Models
A study on Swiss-Alpine sheep showed that the accumulation of Gadolinium was increased in a dose-dependent manner in various chemical forms and subcellular fractions .
Metabolic Pathways
For instance, a study showed that Gd3+ ions could affect lipid and amino acid metabolisms .
Transport and Distribution
Studies on GBCAs have shown that most Gadolinium is accumulated in the roots and only a small percentage is transported to shoots .
Subcellular Localization
Studies on GBCAs have shown that Gadolinium is mainly compartmentalized in the cell wall . In addition, Gadolinium-based nanoparticles (Gd-NPs) were found to colocalize with lysosomes .
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium triiodide can be synthesized through the direct reaction of gadolinium metal with iodine. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows: [ \text{2 Gd (s) + 3 I₂ (s) → 2 GdI₃ (s)} ]
Industrial Production Methods: In an industrial setting, gadolinium triiodide is produced by heating gadolinium metal with iodine in a sealed vessel. The reaction is conducted at elevated temperatures to facilitate the formation of the triiodide compound. The product is then purified through sublimation or recrystallization to obtain high-purity gadolinium triiodide.
Types of Reactions:
Oxidation: Gadolinium triiodide can undergo oxidation reactions, where it reacts with oxygen to form gadolinium oxide and iodine.
Reduction: It can be reduced by strong reducing agents to form gadolinium metal and iodine.
Substitution: Gadolinium triiodide can participate in substitution reactions where the iodine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions using other halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃) and iodine (I₂).
Reduction: Gadolinium metal (Gd) and iodine (I₂).
Substitution: Gadolinium halides (e.g., GdCl₃, GdBr₃).
相似化合物的比较
- Gadolinium chloride (GdCl₃)
- Gadolinium bromide (GdBr₃)
- Gadolinium fluoride (GdF₃)
Comparison: Gadolinium triiodide is unique due to its specific combination of gadolinium and iodine, which imparts distinct chemical and physical properties. Compared to other gadolinium halides, gadolinium triiodide has different reactivity and stability profiles. For instance, gadolinium chloride and gadolinium bromide may have different solubility and reactivity in various solvents, making them suitable for different applications. The choice of gadolinium halide depends on the specific requirements of the application, such as the desired reactivity, solubility, and magnetic properties.
属性
CAS 编号 |
13572-98-0 |
|---|---|
分子式 |
GdI3 |
分子量 |
538.0 g/mol |
IUPAC 名称 |
gadolinium(3+);triiodide |
InChI |
InChI=1S/Gd.3HI/h;3*1H/q+3;;;/p-3 |
InChI 键 |
IZZTUGMCLUGNPM-UHFFFAOYSA-K |
SMILES |
I[Gd](I)I |
规范 SMILES |
[I-].[I-].[I-].[Gd+3] |
Key on ui other cas no. |
13572-98-0 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)









